[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis1. These methods involve the reaction of sulfur with various substrates to form the thiophene ring1.Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position1. Its chemical formula is C4H4S1.
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors1. They also play a prominent role in the advancement of organic semiconductors1.
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C1. It is soluble in most organic solvents like alcohol and ether but insoluble in water1.
Scientific Research Applications
Photocytotoxicity and Cellular Imaging
- Iron(III) Catecholates for Photocytotoxicity and Imaging : Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives showed photocytotoxic properties in red light and could interact with DNA. These complexes were used for cellular imaging and demonstrated potential for therapeutic applications (Basu et al., 2014).
Synthesis and Characterization
- Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound was synthesized and characterized using various spectroscopic techniques. It has implications in chemical research and material science (Shimoga et al., 2018).
Derivatives with Biological Activity
- Derivatives of Phenylthiophen : Some derivatives of phenylthiophen, including 2-(4-substituted phenyl)thiophens, have shown potential biological activities. These derivatives have implications in medicinal chemistry and drug design (Beaton et al., 1976).
Catalytic Applications
- Quinazoline-based Ruthenium Complexes : (4-Phenylquinazolin-2-yl)methanamine, a related compound, was used to synthesize ruthenium(II) complexes. These complexes demonstrated high efficiency in catalytic transfer hydrogenation reactions (Karabuğa et al., 2015).
Chemosensor Development
- Chemosensor for Silver Ion : A derivative, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, was developed as a highly selective chemosensor for Ag(+) ions. This has potential applications in analytical chemistry (Tharmaraj et al., 2012).
Antiosteoclast Activity
- Synthesis and Antiosteoclast Activity of Boronates : A family of boronates synthesized using (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity, suggesting applications in bone health and osteoporosis research (Reddy et al., 2012).
Pincer Palladacycles
- Synthesis of NCN′ Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used in the synthesis of palladacycles, showing potential in catalytic applications and organometallic chemistry (Roffe et al., 2016).
Anticonvulsant Agents
- Schiff Bases as Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine were synthesized and evaluated for anticonvulsant activity. This research contributes to the development of new treatments for seizures and epilepsy (Pandey & Srivastava, 2011).
Safety And Hazards
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists1. They are looking to synthesize and investigate new structural prototypes with more effective pharmacological activity1.
Please note that this information is based on general knowledge about thiophene derivatives and phenylmethanamines, and may not apply directly to “[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine”. For more specific information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
(4-methyl-3-thiophen-2-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWYRJXKKBASDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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